molecular formula C21H20N2O4 B2933563 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034314-37-7

3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No. B2933563
CAS RN: 2034314-37-7
M. Wt: 364.401
InChI Key: VZYWXUMFVWGJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, also known as DPA-714, is a selective radioligand that binds to the translocator protein (TSPO) with high affinity. TSPO is a mitochondrial protein that is involved in the regulation of cellular energy metabolism, apoptosis, and inflammation. DPA-714 has been extensively studied for its potential applications in various scientific research areas, including neuroscience, oncology, and immunology.

Mechanism of Action

Advantages and Limitations for Lab Experiments

3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, such as its relatively short half-life, which may limit its utility in longitudinal studies.

Future Directions

There are several future directions for the use of 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione in scientific research. These include the development of new TSPO ligands with improved pharmacokinetic properties, the investigation of the role of TSPO in various pathological conditions, and the development of new diagnostic and therapeutic strategies based on TSPO imaging. Additionally, the use of this compound in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may provide new insights into the role of TSPO in health and disease.
Conclusion:
In conclusion, this compound is a selective radioligand that binds to TSPO with high affinity and has been extensively studied for its potential applications in various scientific research areas. This compound has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, such as its relatively short half-life. Future research on this compound and TSPO may provide new insights into the role of TSPO in health and disease and may lead to the development of new diagnostic and therapeutic strategies.

Synthesis Methods

3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can be synthesized by a multi-step process involving the reaction of 2,2-diphenylacetic acid with pyrrolidine, followed by cyclization with ethyl oxalyl chloride and subsequent hydrolysis to produce the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has been widely used in scientific research as a radioligand for the imaging of TSPO in vivo. TSPO expression is increased in various pathological conditions, such as neuroinflammation, neurodegeneration, and cancer. Therefore, this compound has been used to investigate the role of TSPO in these conditions and to develop new diagnostic and therapeutic strategies.

properties

IUPAC Name

3-[1-(2,2-diphenylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c24-18-14-27-21(26)23(18)17-11-12-22(13-17)20(25)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYWXUMFVWGJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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